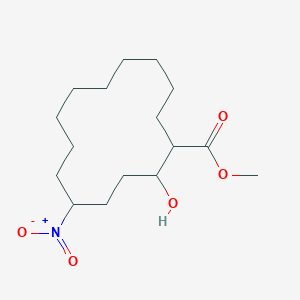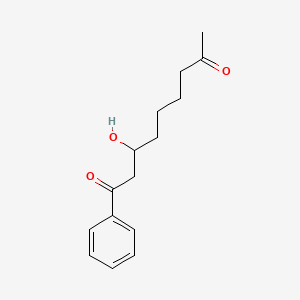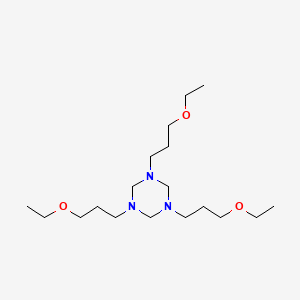
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane is a highly fluorinated organic compound. It belongs to the class of perfluorinated compounds, which are known for their unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane typically involves the fluorination of nonadecane. This can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are designed to handle the reactive nature of fluorine and ensure the safety of the production environment. The use of specialized equipment and containment systems is essential to prevent any hazardous incidents.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides and amines. The reaction conditions often involve the use of polar aprotic solvents and controlled temperatures to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile used. For example, using an alkoxide can result in the formation of a fluorinated ether, while using an amine can lead to the formation of a fluorinated amine.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane has several scientific research applications due to its unique properties:
Chemistry: It is used as a model compound to study the effects of fluorination on organic molecules.
Biology: Its chemical resistance makes it useful in studying biological systems that require stable, non-reactive environments.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Its low surface energy makes it valuable in the production of non-stick coatings and lubricants.
Wirkmechanismus
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane exerts its effects is primarily through its chemical stability and resistance to degradation. The presence of multiple fluorine atoms creates a strong carbon-fluorine bond, which is resistant to breaking under normal conditions. This stability allows it to maintain its structure and function in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane: Similar in structure but contains an iodine atom, which can alter its reactivity and applications.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Contains a trifluoromethyl group, which can influence its physical and chemical properties.
Uniqueness
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane is unique due to its high degree of fluorination, which imparts exceptional chemical resistance and stability. This makes it particularly valuable in applications where long-term stability and resistance to harsh conditions are required.
Eigenschaften
| 117948-72-8 | |
Molekularformel |
C19H29F11 |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluorononadecane |
InChI |
InChI=1S/C19H29F11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(20,21)16(22,23)17(24,25)18(26,27)19(28,29)30/h2-14H2,1H3 |
InChI-Schlüssel |
HIOALUHIGOQIHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)






![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
